2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid
Description
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid is a fluorinated β-amino acid derivative characterized by a difluoro-substituted carbon at the α-position and a propan-2-ylamino group at the β-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and enzymology. The fluorine atoms increase metabolic stability and modulate acidity (pKa), while the amino group enables interactions with biological targets such as enzymes and receptors .
Key physicochemical properties:
Properties
Molecular Formula |
C6H11F2NO2 |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
2,2-difluoro-3-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-4(2)9-3-6(7,8)5(10)11/h4,9H,3H2,1-2H3,(H,10,11) |
InChI Key |
CWYTZPHVFABGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid typically involves the reaction of difluoroacetic acid derivatives with isopropylamine under controlled conditions. One common method includes the use of ethyl bromodifluoroacetate as a starting material, which undergoes a reaction with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C .
Industrial Production Methods
On an industrial scale, the production of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted products.
Scientific Research Applications
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Fluorinated β-Amino Acids
(3R)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid Structure: Difluoro-substituted α-carbon, 4-methoxyphenyl group at β-position. Molecular weight: 231.196 g/mol. Applications: Used in enzyme inhibition studies (e.g., MIO enzymes in aromatic amino acid metabolism) due to its ability to form covalent intermediates . Key difference: The 4-methoxyphenyl group enhances π-π stacking interactions, unlike the propan-2-ylamino group in the target compound .
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride Structure: Trifluorophenyl substituent at β-position. Molecular weight: 241.6 g/mol. Applications: Explored for antimicrobial activity; the trifluorophenyl group increases lipophilicity and membrane permeability compared to the propan-2-ylamino group .
Non-Fluorinated Analogues
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Structure: Hydroxyphenyl group at β-position. Molecular weight: ~195–250 g/mol (varies with substituents). Applications: Broad-spectrum antimicrobial activity against ESKAPE pathogens; lacks fluorine’s metabolic stability but benefits from phenolic hydroxyl group’s hydrogen-bonding capacity .
Key Observations :
Key Differences :
Biological Activity
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid (CAS No. 1849239-84-4) is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed examination of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 167.15 g/mol
The biological activity of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid is largely attributed to its structural similarity to naturally occurring amino acids, which allows it to interact with various biological targets. Its fluorinated nature enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy.
Potential Targets
- Neurotransmitter Transporters : The compound may modulate excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the brain.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity and Toxicity Studies
Recent studies have evaluated the cytotoxicity and biological effects of this compound using various cell lines. Notably, the Vero cell line has been employed to assess cytotoxic effects.
Cytotoxicity Results
In a study assessing the toxicity of various compounds on Vero cells:
- LC50 Values : The compound exhibited an LC50 greater than 0.1 mg/mL, indicating relatively low toxicity compared to other tested metabolites that showed higher cytotoxicity levels .
Study on EAAT Modulation
A significant study explored the effects of fluorinated amino acids on EAATs. The findings suggested that compounds similar to 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid could enhance glutamate uptake, potentially providing therapeutic benefits in conditions like epilepsy and neurodegenerative diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid, a comparison with structurally related compounds is essential.
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid | 1849239-84-4 | 167.15 g/mol | Moderate EAAT modulation |
| Trifluoromethyl group-containing drugs | Various | Varies | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
